Physicochemical Differentiation: XLogP3-AA and Hydrogen-Bonding Profile vs. N-(5-{[4-(methylsulfanyl)phenyl]methyl} Analog
The target compound (CAS 1351653-42-3) has a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 84.66 Ų, five hydrogen bond acceptors, and one hydrogen bond donor [1]. Its close analog N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide (CAS 1170392-82-1, C₂₁H₂₅N₃O₂S, MW 383.51) introduces a para-methylsulfanylphenylmethyl substituent, which increases molecular weight by ~78 Da and is expected to raise logP significantly above 3 while adding a sulfur atom that can participate in distinct non-covalent interactions [2]. The 2-methoxyethyl side chain of the target compound provides a smaller, more polar, and conformationally flexible group that may favor different solubility and metabolic stability profiles [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) & hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2; HBA = 5; HBD = 1; TPSA = 84.66 Ų; MW = 305.37 |
| Comparator Or Baseline | CAS 1170392-82-1: XLogP3-AA estimated >3; HBA = 4; HBD = 1; MW = 383.51 |
| Quantified Difference | ΔMW ≈ −78 Da; ΔXLogP3-AA estimated ≤ −1 unit; additional HBA in target compound |
| Conditions | Computed using PubChem XLogP3 algorithm and Cactvs descriptors |
Why This Matters
Lower lipophilicity and higher hydrogen-bond acceptor count can translate into improved aqueous solubility and distinct pharmacokinetic handling, which is decisive when selecting a compound for in vivo pharmacology or solubility-limited assay formats.
- [1] PubChem. Compound Summary for CID 56763939. https://pubchem.ncbi.nlm.nih.gov/compound/56763939 (accessed 2026-04-30). View Source
- [2] PubChem. Compound Summary for CID 56763939 analog: N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
